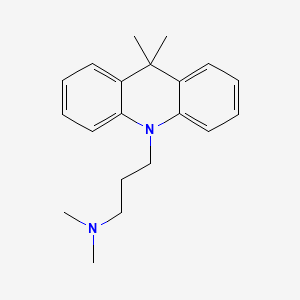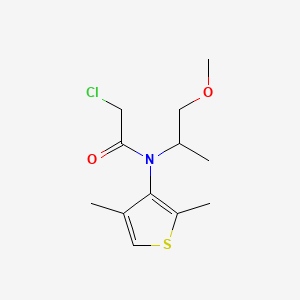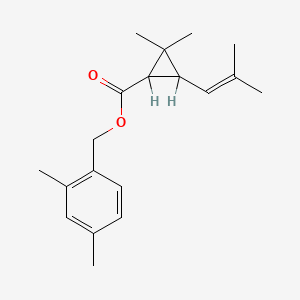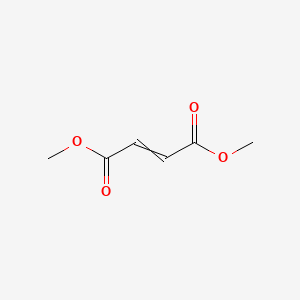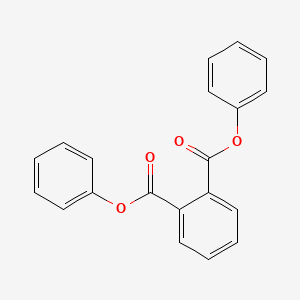
Ftalato de difenilo
Descripción general
Descripción
Diphenyl phthalate, also known as phthalic acid diphenyl ester, is an organic compound with the molecular formula C20H14O4. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic products. Diphenyl phthalate is a colorless solid that is soluble in organic solvents but insoluble in water .
Aplicaciones Científicas De Investigación
Diphenyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Used in the manufacture of various plastic products, including packaging materials, toys, and medical devices
Mecanismo De Acción
Target of Action
Diphenyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . These receptors are crucial for the neurodevelopmental process .
Mode of Action
Diphenyl phthalate interacts with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This interaction results in changes at the intracellular level, affecting the onset of neurological disorders .
Biochemical Pathways
The biochemical pathways affected by diphenyl phthalate involve the disruption of hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system .
Result of Action
The action of diphenyl phthalate can induce neurological disorders . Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of diphenyl phthalate. For instance, its persistence and detection in various environmental media have become significant issues in recent decades . Its widespread presence in the environment results in pervasive human and environmental exposure to this chemical .
Análisis Bioquímico
Biochemical Properties
Diphenyl phthalate interacts with various enzymes, proteins, and other biomolecules. It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .
Cellular Effects
Diphenyl phthalate affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Diphenyl phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Diphenyl phthalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic anhydride+2Phenol→Diphenyl phthalate+Water
Industrial Production Methods: In industrial settings, diphenyl phthalate is produced using a similar esterification process but on a larger scale. The reaction is carried out in a reactor where phthalic anhydride and phenol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Hydrolysis: Diphenyl phthalate can undergo hydrolysis in the presence of water and an acid or base catalyst to produce phthalic acid and phenol.
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Substitution: Diphenyl phthalate can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and phenol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Various substituted diphenyl phthalates depending on the electrophile used
Comparación Con Compuestos Similares
- Diethyl phthalate
- Dibutyl phthalate
- Benzyl butyl phthalate
- Bis(2-ethylhexyl) phthalate
Comparison: Diphenyl phthalate is unique among phthalates due to its specific chemical structure, which includes two phenyl groups. This structure imparts different physical and chemical properties compared to other phthalates. For example, diphenyl phthalate has a higher molecular weight and melting point compared to diethyl phthalate and dibutyl phthalate. Additionally, its aromatic rings make it more resistant to hydrolysis and oxidation .
Propiedades
IUPAC Name |
diphenyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNAQMUDCDVSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021778 | |
| Record name | Diphenyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-62-8 | |
| Record name | Diphenyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL PHTHALATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU20109XHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diphenyl Phthalate interact with estrogen receptors?
A: Diphenyl Phthalate exhibits estrogen-like effects, acting as an agonist for estrogen receptors (ER) [, ]. This means it can bind to and activate ER, potentially mimicking the effects of natural estrogen in the body.
Q2: What are the downstream effects of Diphenyl Phthalate binding to estrogen receptors?
A: Diphenyl Phthalate's activation of ER can lead to the upregulation of estrogen-responsive genes such as TFF1, CTSD, and GREB1 []. This can ultimately impact cell proliferation and potentially contribute to the development of hormone-sensitive cancers like breast cancer [].
Q3: Does Diphenyl Phthalate interact with other hormone receptors?
A: Research suggests that Diphenyl Phthalate can bind to both MT1 and MT2 melatonin receptors []. It acts as an inverse agonist at MT1, suppressing its activity, and as an antagonist at MT2, blocking its activation []. This disruption of melatonin signaling could have implications for circadian rhythms and other physiological processes.
Q4: Does Diphenyl Phthalate affect tumor suppressor genes?
A: Studies indicate that Diphenyl Phthalate can increase the expression of the tumor suppressor gene BRCA1 in breast cancer cells []. This finding suggests a complex interplay between Diphenyl Phthalate exposure and cancer development, warranting further investigation.
Q5: What is the molecular formula and weight of Diphenyl Phthalate?
A5: The molecular formula of Diphenyl Phthalate is C20H14O4, and its molecular weight is 318.32 g/mol.
Q6: Is there any information available on the spectroscopic data for Diphenyl Phthalate?
A6: While specific spectroscopic data is not provided in the provided research papers, Diphenyl Phthalate can be characterized using techniques like NMR, IR, and Mass Spectrometry. These methods provide insights into its structural features and properties.
Q7: How does Diphenyl Phthalate perform as a plasticizer?
A: Diphenyl Phthalate has been explored as a plasticizer in various applications [, , ]. Its effectiveness as a plasticizer stems from its ability to increase the flexibility and workability of polymers like polyvinyl chloride (PVC).
Q8: How does Diphenyl Phthalate affect the properties of polymer films?
A: The addition of Diphenyl Phthalate to polymer films can influence oxygen diffusion rates by altering the free volume within the polymer matrix []. This effect depends on temperature and the concentration of Diphenyl Phthalate.
Q9: Does Diphenyl Phthalate exhibit any catalytic properties?
A: While not extensively studied for its catalytic properties, Diphenyl Phthalate was used as a building block in the synthesis of a hydrophobic porphyrinic metal-organic framework (MOF) []. This MOF demonstrated excellent catalytic activity in the oxidation of cyclohexane.
Q10: Have any computational studies been conducted on Diphenyl Phthalate?
A: Molecular docking studies have investigated the interactions of Diphenyl Phthalate with human ketosteroid receptors, including androgen, progesterone, and glucocorticoid receptors []. These studies provide insights into its potential endocrine-disrupting effects.
Q11: How do structural modifications of Diphenyl Phthalate affect its activity?
A: Studies comparing Diphenyl Phthalate to other phthalate esters with varying alkyl chain lengths reveal differences in their binding affinities for melatonin receptors []. This suggests that structural modifications can significantly influence the biological activity of phthalate esters.
Q12: What is known about the stability of Diphenyl Phthalate under various conditions?
A: Research on the thermal stability of Diphenyl Phthalate suggests it decomposes at temperatures above 925-945°F []. This information is crucial for understanding its behavior during processing and in various applications.
Q13: What are the regulatory guidelines surrounding the use of Diphenyl Phthalate?
A13: Specific SHE regulations for Diphenyl Phthalate vary depending on the region and application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.
Q14: What are the known toxicological effects of Diphenyl Phthalate?
A: Diphenyl Phthalate, like other phthalate esters, has been identified as a potential endocrine disruptor [, ]. Studies in fish have shown that exposure to Diphenyl Phthalate can induce oxidative stress and affect antioxidant enzyme activity []. This highlights the need for careful consideration of its potential environmental and health impacts.
Q15: What analytical techniques are commonly employed to detect and quantify Diphenyl Phthalate?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing Diphenyl Phthalate in various matrices, including environmental samples and consumer products [, , ]. High-performance liquid chromatography (HPLC) is another valuable technique, often used in combination with solid-phase extraction for sample preparation [, , ].
Q16: How does Diphenyl Phthalate degrade in the environment?
A: Studies have examined the biodegradation of Diphenyl Phthalate in aerobic sewage treatment systems []. Results indicate that while some PAEs readily biodegrade, Diphenyl Phthalate shows limited biodegradation (43.5% in 28 days) [], highlighting its potential persistence in the environment.
Q17: What are the environmental concerns associated with Diphenyl Phthalate?
A: As a potential endocrine disruptor, Diphenyl Phthalate raises concerns about its impact on aquatic organisms and potentially human health [, ]. Its presence in water sources and consumer products necessitates careful monitoring and management of its release into the environment.
Q18: Are there any viable alternatives to Diphenyl Phthalate in its various applications?
A: The search for safer alternatives to phthalate plasticizers is ongoing. Researchers are exploring various options, including plant-based plasticizers and other synthetic compounds with potentially lower toxicity profiles [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






